molecular formula C16H13NO B13920292 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde CAS No. 823236-18-6

1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde

Cat. No.: B13920292
CAS No.: 823236-18-6
M. Wt: 235.28 g/mol
InChI Key: WMNUQIOKOMYZMS-UHFFFAOYSA-N
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Description

1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H13NO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring system. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting enzyme activity or receptor binding. The isoquinoline moiety may interact with aromatic residues in proteins, influencing their function and stability .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for forming various derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a candidate for drug development.

Properties

CAS No.

823236-18-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-phenyl-3,4-dihydroisoquinoline-7-carbaldehyde

InChI

InChI=1S/C16H13NO/c18-11-12-6-7-13-8-9-17-16(15(13)10-12)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2

InChI Key

WMNUQIOKOMYZMS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C1C=CC(=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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